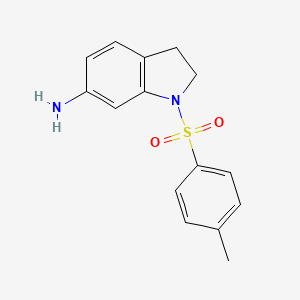

1-Tosylindolin-6-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-7,10H,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYBWYBCJQEDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Tosylindolin 6 Amine

Construction of the 1-Tosylindoline (B378254) Core

The foundational step in the synthesis of 1-Tosylindolin-6-amine is the creation of the 1-tosylindoline scaffold. This can be achieved through two main approaches: the cyclization of acyclic precursors to form the dihydroindole ring system or the derivatization of a pre-existing indoline (B122111) molecule.

Cyclization Reactions for Dihydroindole Ring Formation

Various cyclization strategies have been developed to construct the indoline ring. One prominent method is the Larock indole (B1671886) synthesis , which involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu While this method primarily yields indoles, subsequent reduction of the indole double bond would provide the desired indoline core. The reaction is versatile and tolerates a range of functional groups.

Another powerful technique is the intramolecular Heck reaction . This palladium-catalyzed reaction involves the cyclization of an N-alkenyl-ortho-haloaniline. The reaction is known for its high efficiency in forming five- and six-membered rings and can be a viable route to substituted indolines.

Derivatization of Pre-formed Indoline Scaffolds

A more direct approach to the 1-tosylindoline core involves the derivatization of commercially available indoline. The tosylation of the indoline nitrogen is a standard protection strategy and can be readily achieved by reacting indoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like dichloromethane. This method is generally high-yielding and provides the 1-tosylindoline precursor in a straightforward manner.

Introduction of the Amine Moiety at the C-6 Position

With the 1-tosylindoline core in hand, the next critical step is the introduction of the amine group at the C-6 position of the benzene (B151609) ring. This can be accomplished through either direct amination techniques or a more traditional approach involving nitration followed by reduction.

Direct Amination Methodologies for N-Tosylindolines

Recent advances in organic synthesis have led to the development of direct C-H amination reactions, which offer a more atom-economical and efficient alternative to classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgmdpi.com This reaction could potentially be applied to a 6-halo-1-tosylindoline precursor, coupling it with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides an alternative for the amination of aryl halides and can be used to introduce the amino group at the C-6 position of a suitably functionalized 1-tosylindoline. wikipedia.orgnih.gov

While transition metal-catalyzed methods are powerful, metal-free alternatives are gaining traction due to their lower cost and reduced environmental impact. These methods often involve the generation of highly reactive nitrogen species that can directly aminate aromatic C-H bonds.

A classical and reliable method for introducing an amino group onto an aromatic ring is through electrophilic nitration followed by reduction. The 1-tosylindoline can be nitrated using a mixture of nitric acid and sulfuric acid. The directing effect of the N-tosyl group and the dihydro-pyrrole ring will influence the position of nitration. Following the introduction of the nitro group, a variety of reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation using palladium on carbon, can be employed to reduce the nitro group to the desired amine, yielding 1-Tosylindolin-6-amine.

Alternatively, rearrangement reactions of carboxylic acid derivatives offer a pathway to amines. Starting from a 1-tosylindoline-6-carboxylic acid, several named reactions can be utilized:

Hofmann Rearrangement : This reaction converts a primary amide to a primary amine with one fewer carbon atom using a reagent like bromine in a basic solution. wikipedia.orgchemistrysteps.com

Curtius Rearrangement : This involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. wikipedia.orgnih.gov

Lossen Rearrangement : This reaction converts a hydroxamic acid to an isocyanate, which upon hydrolysis yields the amine. wikipedia.orgrsc.org

Schmidt Reaction : This reaction utilizes hydrazoic acid to convert a carboxylic acid directly to an amine. wikipedia.orgbyjus.com

Each of these rearrangement reactions provides a distinct route to the target amine from a common carboxylic acid precursor, offering flexibility in the synthetic design.

Reduction of Nitro-Substituted 1-Tosylindoline Precursors

A primary and well-established method for the synthesis of 1-Tosylindolin-6-amine is the reduction of its nitro precursor, 6-nitro-1-tosylindoline. The transformation of the aromatic nitro group (-NO₂) into a primary amine (-NH₂) is a fundamental reaction in organic synthesis. This approach is advantageous as nitro-substituted aromatics are often readily accessible through electrophilic nitration.

A variety of reducing agents can be employed for this conversion, with the choice often depending on factors such as functional group tolerance, reaction conditions, and scale. Common methods include catalytic hydrogenation and chemical reduction with metals or metal salts.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a "clean" method as the only byproduct is water.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective catalysts for this transformation.

Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures, depending on the reactivity of the substrate and the desired reaction time.

Chemical Reduction: Metal-based reducing agents are also widely used, particularly stannous chloride (SnCl₂) and iron (Fe) powder in an acidic medium.

Stannous Chloride (SnCl₂): The reduction using SnCl₂ dihydrate in a solvent like ethanol or ethyl acetate is a classic and reliable method. It is particularly useful for small-scale laboratory syntheses and is known for its good functional group compatibility. The reaction typically proceeds at elevated temperatures.

Iron (Fe) in Acid: Reduction with iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is another common and cost-effective method.

The following table summarizes typical conditions for the reduction of aromatic nitro compounds, which are applicable to the synthesis of 1-Tosylindolin-6-amine from 6-nitro-1-tosylindoline.

| Reducing System | Solvent | Typical Conditions | Key Advantages |

|---|---|---|---|

| H₂ / Pd/C | Ethanol / Ethyl Acetate | Room temperature, 1-10 atm H₂ | Clean reaction, high yield |

| SnCl₂·2H₂O | Ethanol | Reflux | Good functional group tolerance |

| Fe / HCl | Ethanol / Water | Reflux | Cost-effective, suitable for large scale |

Nucleophilic Aromatic Substitution Strategies

An alternative route to 1-Tosylindolin-6-amine involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy typically starts with a 1-tosylindoline scaffold bearing a suitable leaving group, most commonly a halogen (e.g., bromine or chlorine), at the C-6 position. The leaving group is then displaced by an amine nucleophile.

For an SNAr reaction to proceed efficiently on a benzene ring, the ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 6-halo-1-tosylindoline, the activating group is not as strong as a nitro group, which can make the reaction more challenging than typical SNAr examples. However, modern cross-coupling methods, particularly palladium-catalyzed amination (Buchwald-Hartwig amination), have provided a powerful tool for forming aryl-amine bonds under milder conditions and with broader substrate scope.

This reaction involves a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the coupling of an aryl halide (6-bromo-1-tosylindoline) with an amine source (such as ammonia or a protected amine equivalent).

Key components of the Buchwald-Hartwig amination for this synthesis include:

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used.

Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Examples include Xantphos, BINAP, and various biaryl phosphines.

Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required.

Amine Source: A protected amine or an ammonia surrogate is used as the nucleophile.

The table below outlines a representative catalytic system for the amination of aryl halides.

| Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C |

Stereoselective Synthesis of Chiral 1-Tosylindolin-6-amine Analogues

The synthesis of chiral analogues of 1-Tosylindolin-6-amine, where stereocenters are introduced into the indoline core, requires advanced asymmetric synthetic methods. These strategies focus on controlling the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers.

Enantioselective Catalytic Approaches for Indoline Derivatives

Creating chiral indoline scaffolds from achiral starting materials with high enantioselectivity is a significant area of modern organic synthesis. These approaches establish the core stereochemistry of the molecule, which can then be carried forward to a chiral 1-Tosylindolin-6-amine analogue.

Asymmetric Hydrogenation: One of the most powerful methods is the asymmetric hydrogenation of a corresponding indole precursor using a chiral transition-metal catalyst. Chiral rhodium or ruthenium complexes with atropisomeric phosphine ligands (like BINAP) can effectively reduce the C2-C3 double bond of a substituted indole, creating one or two stereocenters with high enantiomeric excess (ee).

Enzymatic and Bio-inspired Catalysis: Engineered enzymes, such as evolved variants of cytochrome P450, have been shown to catalyze intramolecular C-H amination reactions. Starting from a suitable azide precursor, these biocatalysts can construct the chiral indoline ring through nitrene insertion into a C-H bond, offering high enantioselectivity under mild, aqueous conditions.

Copper-Catalyzed Hydroamination: Enantioselective intramolecular hydroamination of N-sulfonyl-2-allylanilines, catalyzed by a copper-hydride complex bearing a chiral ligand, can produce chiral 2-methylindolines with high enantioselectivity. This method establishes a stereocenter at the C-2 position of the indoline ring.

Diastereoselective Control in C-6 Functionalization

When a chiral center already exists within the indoline molecule (for instance, at the C-2 or C-3 position), the subsequent introduction of a functional group at the C-6 position must be controlled to produce the desired diastereomer. This diastereoselective functionalization relies on the existing stereocenter to influence the stereochemical outcome of the new bond formation.

Chiral Auxiliary-Directed Functionalization: A common strategy involves using a chiral auxiliary attached to the indoline nitrogen. This auxiliary can direct a reagent to one face of the molecule. For example, a directed ortho-lithiation can be achieved where the chiral group directs the deprotonation to one of the two ortho positions (C-7 or C-5). While direct C-6 functionalization via this method is less common, the principle of using a chiral directing group to control the approach of an electrophile to the benzene portion of the indoline ring is a key strategy. The stereochemical information from the chiral auxiliary biases the reaction, leading to one diastereomer in excess.

Substrate-Controlled Reactions: In a molecule that is already chiral, the inherent steric and electronic properties can direct an incoming reagent. For instance, in a palladium-catalyzed C-H functionalization reaction, the coordination of the catalyst to the substrate can be influenced by the existing stereocenter, leading to a diastereoselective reaction at the C-6 position. While challenging due to the distance between a stereocenter on the five-membered ring and the C-6 position, this approach is a frontier in stereoselective synthesis. The development of chiral phosphoric acid catalysts has enabled the direct and enantioselective functionalization at the C-6 position of achiral 2,3-disubstituted indoles, demonstrating that catalytic systems can control stereochemistry at this remote position. This principle can be extended to diastereoselective reactions on chiral substrates.

Chemical Reactivity and Transformations of 1 Tosylindolin 6 Amine Derivatives

Reactions Involving the C-6 Amine Functionality

The primary amino group at the C-6 position is a versatile nucleophile, capable of participating in a wide array of bond-forming reactions. These transformations are fundamental for creating more complex derivatives and for the incorporation of the 1-tosylindoline (B378254) scaffold into larger molecular structures.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the C-6 amine can be functionalized through the formation of new carbon-nitrogen bonds with alkyl and aryl substituents.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. The reaction typically proceeds via nucleophilic substitution, where the amine displaces a leaving group on the alkylating agent. These reactions are often carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity. While specific examples for 1-tosylindolin-6-amine are not prevalent in cited literature, the N-alkylation of aromatic amines is a well-established transformation. For instance, primary amines can be converted to secondary amines using alcohols as alkylating reagents in the presence of a gold cluster catalyst, which proceeds through an oxidation-imine formation-hydrogenation sequence.

N-Arylation reactions, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.netresearchgate.net This methodology is broadly applicable and enables the synthesis of diarylamines from primary aromatic amines. Given the structure of 1-tosylindolin-6-amine, it is expected to be a suitable substrate for such transformations, allowing for the introduction of various substituted aryl groups at the C-6 nitrogen. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org

Table 1: Representative Conditions for N-Arylation of Aromatic Amines (Analogous to 1-Tosylindolin-6-amine)

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| Aniline | Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | >95% |

| 4-Methoxyaniline | 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 98% |

| Indole (B1671886) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 95% |

This table presents data from analogous reactions to illustrate the general conditions and efficacy of the Buchwald-Hartwig reaction.

Acylation and Sulfonylation of the Amino Group

The nucleophilic C-6 amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation is typically achieved by treating the amine with an acyl chloride or acid anhydride. researchgate.netnih.gov The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to catalyze the reaction and scavenge the hydrochloric acid byproduct. researchgate.netnih.gov This transformation converts the primary amine into a secondary amide, altering its electronic properties and providing a linkage point for further molecular elaboration.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. researchgate.net This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. The reaction of primary amines with sulfonyl chlorides is generally efficient, though for less nucleophilic anilines, specific conditions may be required to achieve high yields. researchgate.netrsc.org

Table 2: Examples of Acylation and Sulfonylation Reactions on Anilines

| Amine | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Acetyl Chloride | Pyridine | Dichloromethane | N-Phenylacetamide |

| 4-Nitroaniline | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(4-Nitrophenyl)benzamide |

| Aniline | p-Toluenesulfonyl Chloride | Pyridine | Chloroform | N-Phenyl-4-methylbenzenesulfonamide |

This table illustrates typical conditions for reactions analogous to those expected for 1-Tosylindolin-6-amine.

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amine of 1-tosylindolin-6-amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmdpi.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. rsc.org The pH must be carefully controlled, as high acidity will protonate the starting amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the necessary dehydration step. The formation of an imine introduces a new point of reactivity and can be used to prepare other derivatives, such as secondary amines, through subsequent reduction.

Transformations of the Indoline (B122111) Ring System

The indoline ring, while relatively stable, can undergo transformations to alter its structure, most notably through aromatization to the corresponding indole or through oxidative processes.

Aromatization Pathways to Indoles

The conversion of the indoline core to an indole ring represents a key transformation, as the indole scaffold is a privileged structure in medicinal chemistry. This aromatization is an oxidative process that involves the formal loss of two hydrogen atoms from the C2-C3 bond of the indoline ring.

A common and effective reagent for this dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is a powerful oxidant that can smoothly convert N-protected indolines to their corresponding indoles under relatively mild conditions. The reaction is believed to proceed via a hydride transfer mechanism. Other oxidizing agents, such as manganese dioxide (MnO₂), can also be employed for similar transformations. The presence of the tosyl group on the indoline nitrogen generally facilitates this oxidation.

Oxidative Transformations of the Indoline Core

Beyond aromatization, the indoline ring system can undergo other oxidative transformations. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions. For instance, the oxidation of certain substituted indolines can lead to the formation of oxindoles or other oxygenated derivatives. While specific studies on the oxidative transformations of the 1-tosylindolin-6-amine core are limited, related nitrogen-containing heterocyclic systems are known to undergo oxidation with various reagents. For example, manganese dioxide is a versatile oxidant used for the oxidation of allylic and benzylic alcohols, and it can also effect the dehydrogenation of amines. The reaction of the indoline core with strong oxidizing agents could potentially lead to ring-opening or the formation of more complex dimeric structures. researchgate.net

Table 3: Common Oxidants for Indoline Aromatization

| Oxidant | Typical Conditions | Comments |

|---|---|---|

| DDQ | Toluene or Dioxane, reflux | High yielding, common for N-protected indolines. |

| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform, reflux | Heterogeneous reaction, often requires a large excess of reagent. |

| Palladium on Carbon (Pd/C) | High-boiling solvent (e.g., xylene), reflux | Transfer hydrogenation conditions, often with a hydrogen acceptor. |

This table summarizes common methods applicable for the aromatization of the 1-tosylindoline ring system.

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of 1-tosylindolin-6-amine derivatives are not extensively documented, the reactivity of the broader class of N-sulfonylindoles and related heterocyclic systems provides insight into potential transformations. Skeletal rearrangements of indole derivatives, for instance, can be induced to form quinolines through single-carbon insertion into the C2-C3 bond of the indole ring, a process catalyzed by rhodium. researchgate.net Another notable transformation is the ring-opening silylation of N-arylindoles, which proceeds via the cleavage of the endocyclic C–N bond, triggered by silylboranes. rsc.org This reaction leads to the formation of silyl styrenes.

Oxidative conditions can also lead to skeletal rearrangements. For example, oxindole derivatives can be converted into different heterocyclic scaffolds or aniline derivatives through a sequence involving copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation reaction. nih.gov These examples from related indole chemistry suggest that the 1-tosylindoline framework could potentially undergo analogous ring-opening or rearrangement pathways under specific catalytic or oxidative conditions, allowing for the synthesis of diverse molecular architectures.

Selective Cleavage and Modification of the N-Tosyl Protecting Group

The N-tosyl group in 1-tosylindolin-6-amine is a robust protecting group that is stable under a variety of reaction conditions. However, its selective removal or modification is often a necessary step in the synthesis of more complex molecules.

Deprotection Methodologies for N-Tosylindolines

Several methodologies have been developed for the deprotection of N-tosylindolines and related N-tosylamides, offering a range of conditions from mild to harsh, allowing for compatibility with various functional groups.

One of the milder and more efficient methods involves the use of cesium carbonate in a mixture of tetrahydrofuran (THF) and methanol (MeOH). researchgate.net This method has been successfully applied to a wide range of N-tosylated indoles. researchgate.net The reaction conditions are generally well-tolerated by other functional groups. researchgate.net

Reductive cleavage is another common strategy for N-tosyl deprotection. Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can effectively cleave the N-S bond in tosylamides. The combination of SmI2 with an amine and water has been shown to mediate the instantaneous cleavage of tosyl amides and esters under very mild conditions. researchgate.netgu.se This method is noted for its high efficiency and tolerance of sensitive functional groups. gu.se

The use of magnesium in methanol (Mg/MeOH) provides an economical and convenient alternative for the desulfonylation of arenesulfonamides. researchgate.net This system is recognized for its operational simplicity and its ability to mediate various reductive processes. researchgate.net In some instances, this reductive detosylation can be accompanied by side reactions; for example, the formation of villagorgin A as a byproduct was observed during the reductive detosylation of a complex indole-imidazole alkaloid with magnesium and methanol. rsc.org

Table 1: Deprotection Methodologies for N-Tosylindolines

| Reagent/System | Conditions | Key Features |

|---|---|---|

| Cesium Carbonate | THF/MeOH, ambient or reflux | Mild, efficient, good functional group tolerance researchgate.net |

| Samarium(II) Iodide | With amine and water | Instantaneous cleavage, mild conditions, tolerates sensitive groups researchgate.netgu.se |

| Magnesium in Methanol | Reflux | Economical, operationally simple researchgate.net |

Tosyl Group Migration and Exchange Reactions

Under certain reaction conditions, the tosyl group of N-tosylindoline derivatives can undergo migration or be exchanged. An unexpected transfer of a tosyl group from the indole nitrogen to an unprotected alcohol has been observed during the synthesis of indole analogues of the natural schweinfurthins. nih.gov This intramolecular migration highlights the potential for the tosyl group to react with other nucleophilic centers within the same molecule, particularly under basic conditions. nih.gov

Furthermore, in the presence of strong acids, N-arylsulfonamides can undergo tosyl group migration, especially in electron-rich substrates. organic-chemistry.org This suggests that the substitution pattern on the indoline ring of 1-tosylindolin-6-amine derivatives could influence the likelihood of such rearrangements under acidic conditions.

Ion exchange reactions involving the tosylate counter-ion are also possible. For instance, the tosylate anion of 2-aminospiropyrazolilammonium tosylates can be readily exchanged for a chloride anion by treatment with ethereal HCl. mdpi.com This type of exchange reaction could be applicable to derivatives of 1-tosylindolin-6-amine that form salts, allowing for the modification of their physical and chemical properties.

Mechanistic Investigations in 1 Tosylindolin 6 Amine Chemistry

Elucidation of Reaction Pathways and Identification of Intermediates

The construction of the indoline (B122111) ring and the subsequent reactions of its amine functionalities proceed through various intermediates and pathways, which have been elucidated through a combination of experimental and computational studies on analogous systems.

One plausible pathway for the formation of N-sulfonylated indolines involves a rhodium-catalyzed reaction between ortho-vinylanilines and iminocarbenes. The mechanism commences with the generation of a rhodium carbenoid species, which reacts with the aniline to form an ammonium ylide intermediate. nih.gov This ylide can then undergo further transformation into a zwitterionic species. nih.gov Cyclization of this zwitterion, promoted by the rhodium catalyst, generates the indoline ring. nih.gov

In acid-catalyzed condensation reactions, such as the formation of trisindolines from isatins and indoles, the mechanism proceeds through the protonation of a carbonyl group, activating it for nucleophilic attack. semanticscholar.org This attack forms a tertiary alcohol intermediate, specifically a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, which, after subsequent protonation and dehydration, leads to the final product. semanticscholar.org This highlights the potential for carbocationic intermediates in reactions involving indoline precursors.

The reactivity of the secondary amine within the N-tosylindoline ring can be understood through bioinspired aerobic oxidation studies. While enzymatic oxidations often proceed via iminoquinone intermediates, abiological pathways using quinone catalysts can involve a hemiaminal intermediate. nih.gov This pathway is particularly relevant for secondary amines like the indoline nitrogen, which might otherwise form irreversible adducts. nih.gov

Furthermore, in the synthesis of substituted indolines from precursors like m-nitroaniline, the reaction is understood to proceed via the formation of anionic σH adducts. researchgate.net These intermediates are stabilized by intramolecular interactions before undergoing oxidation and subsequent condensation to form the final substituted indoline ring. researchgate.net

Role of Catalysis in Regioselectivity and Stereocontrol

Catalysis is paramount in directing the regioselectivity and stereochemistry of reactions to form and functionalize the 1-tosylindolin-6-amine core. Different catalytic systems, employing transition metals or organocatalysts, provide precise control over the molecular architecture.

Regioselectivity: Palladium and nickel catalysts are widely used to control the position of new bond formations. Palladium-catalyzed C-H activation strategies allow for the direct functionalization of the indoline core. nih.govresearchgate.net For example, the arylation of indolizine systems, closely related to indolines, has been shown to be highly regioselective for the C-3 position through a proposed electrophilic substitution pathway. nih.gov A powerful dual-catalyst system combining nickel and a photoredox catalyst enables the highly regioselective synthesis of 3-substituted indolines from 2-iodoanilides and alkenes, demonstrating precise control over the cyclization process. acs.orgorganic-chemistry.orgnih.gov

Stereocontrol: The creation of chiral centers in the indoline structure is achieved through asymmetric catalysis.

Rhodium Catalysis: Chiral rhodium(II) catalysts can be used in formal [3+2] cycloadditions to produce enantiomerically enriched pyrroloindolines. acs.org Diastereoselective synthesis of highly substituted indolines can also be achieved with rhodium catalysts, where a well-organized transition state during an intramolecular carbenylative amination step dictates the cis-stereochemistry of the product. nih.gov

Palladium Catalysis: The asymmetric dearomatization of indoles using palladium catalysts paired with chiral ligands allows for the construction of indoline structures with C2-quaternary stereocenters in high enantiomeric excess. researchgate.net

Organocatalysis: Metal-free approaches offer significant advantages. Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of 3H-indoles to produce optically active indolines. organic-chemistry.org Similarly, primary amines derived from cinchona alkaloids are effective organocatalysts for intramolecular Michael additions, yielding 2,3-disubstituted indolines with excellent control over both diastereoselectivity (cis vs. trans) and enantioselectivity. rsc.org

The choice of catalyst and ligand is therefore a critical parameter that can be tuned to achieve a specific regio- and stereoisomer of a desired indoline derivative.

Analysis of Radical-Mediated Processes

Radical chemistry offers unique pathways for the synthesis and functionalization of indoline scaffolds. These processes often involve single-electron transfer (SET) events, typically initiated by photoredox catalysts.

The nitrogen atom of the indoline ring can be oxidized via a SET process to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can undergo subsequent reactions, such as hydrogen atom abstraction to yield an iminium ion or C-C bond cleavage. beilstein-journals.org The generation of an indolyl radical cation from an indole (B1671886) precursor through photoredox catalysis has been shown to enable selective C3-alkylation, a pathway that can be marred by competing side reactions in non-radical processes. nih.gov

Dual catalytic systems are particularly effective in harnessing radical intermediates for indoline synthesis. The combination of nickel and a photoredox catalyst facilitates the annulation of 2-iodoaniline derivatives with alkenes. nih.gov The proposed mechanism involves the generation of an alkyl radical from the alkene, which is trapped by a Ni(II) species. The challenging Csp³–N bond-forming reductive elimination is made possible by the oxidation of Ni(II) to Ni(III), with the photoredox catalyst being essential for regenerating the active Ni(0) species from Ni(I) to close the catalytic cycle. organic-chemistry.orgnih.gov Another strategy involves the photocatalyzed decarboxylative generation of a radical, which subsequently cyclizes to form the indoline ring in a metal-free process. acs.org

These radical-mediated methods provide powerful and often complementary approaches to traditional two-electron pathways for constructing and modifying the 1-tosylindolin-6-amine structure.

Transition State Characterization in Key Synthetic Steps

While direct experimental characterization of transition states is challenging, computational chemistry, particularly density functional theory (DFT), provides invaluable insight into the energetic profiles and geometries of these fleeting structures. Such studies are crucial for understanding reaction feasibility, selectivity, and the role of catalysts.

For the synthesis of 2,2-disubstituted indolin-3-ones, a close structural analog to functionalized indolines, DFT calculations have been performed to elucidate the reaction mechanism. nih.gov These studies revealed a pathway involving two key C-enolonium species and provided calculated free energy profiles for the formation of intermediates and products. The transition state structures for the key cyclization and functionalization steps were characterized, offering a detailed molecular-level picture of the reaction coordinate. nih.gov

In catalyzed reactions, the transition state geometry is key to selectivity. For instance, in the rhodium-catalyzed diastereoselective synthesis of indolines, the high cis-selectivity is rationalized by a "well-organized transition state" during the intramolecular ene-type reaction. nih.gov This implies a sterically and electronically favorable arrangement of the reacting partners, guided by the catalyst, which lowers the energy barrier for the formation of one diastereomer over the other. Characterizing these transition states, even computationally, allows for the rational design of more efficient and selective catalysts.

Solvent Effects and Reaction Parameter Optimization Studies

The outcome of chemical reactions involving 1-tosylindolin-6-amine and its precursors is highly sensitive to the reaction environment. Parameters such as solvent, base, temperature, and catalyst loading must be carefully optimized to maximize yield and selectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can dramatically alter reaction pathways. In the synthesis of 2,2-disubstituted indolin-3-ones, changing the solvent from dichloromethane (DCM) to acetonitrile resulted in a different product. nih.gov While the reaction in DCM yielded a 2-hydroxy-indolin-3-one, the use of acetonitrile as a nucleophilic solvent led to the formation of a 2-amino-indolin-3-one. nih.gov This demonstrates a direct mechanistic role for the solvent beyond that of a simple medium. Kinetic studies on related amine-electrophile reactions have also shown a reliable dependency of reaction rates on the polarity of the solvent. researchgate.net

Reaction Parameter Optimization: The systematic variation of reaction parameters is essential for process development. In a palladium-catalyzed aminocarbonylation of 6-iodoquinoline, the choice of ligand and carbon monoxide (CO) pressure was found to be critical. As shown in the table below, using a monodentate phosphine (B1218219) ligand (PPh₃) under high CO pressure favored the formation of 2-ketocarboxamides (double carbonylation), whereas employing a bidentate ligand (XantPhos) at atmospheric pressure led almost exclusively to the formation of carboxamides (single carbonylation). nih.gov

| Entry | Ligand | CO Pressure (bar) | Product Ratio (Carboxamide : Ketocarboxamide) | Major Product Yield |

|---|---|---|---|---|

| 1 | 2 PPh₃ | 40 | Minority : Majority | Up to 63% (Ketocarboxamide) |

| 2 | XantPhos | 1 | >98 : <2 | Up to 98% (Carboxamide) |

Similarly, optimization of an organocatalytic intramolecular Michael addition showed that factors such as the choice of base and solvent significantly impacted both the yield and the stereoselectivity (diastereomeric and enantiomeric ratios) of the resulting indoline products. researchgate.net These examples underscore the necessity of comprehensive screening and optimization studies in the chemistry of 1-tosylindolin-6-amine.

Theoretical and Computational Studies of 1 Tosylindolin 6 Amine Systems

Electronic Structure and Reactivity Predictions

There are no published studies that specifically detail the electronic structure of 1-Tosylindolin-6-amine. Such a study would typically involve Density Functional Theory (DFT) calculations to determine molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions. This information is crucial for predicting the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack. Without these fundamental calculations, any predictions on its reactivity would be purely conjectural.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Detailed explorations of reaction mechanisms involving 1-Tosylindolin-6-amine through quantum chemical calculations are not available. Research in this area would involve mapping potential energy surfaces for specific reactions, identifying transition state geometries and energies, and calculating activation barriers. These computational studies are essential for understanding the kinetics and thermodynamics of reactions where 1-Tosylindolin-6-amine acts as a reactant, intermediate, or product. The absence of such studies means that the mechanistic pathways of its potential transformations have not been computationally elucidated.

Conformational Analysis and Stereochemical Influences

A formal conformational analysis of 1-Tosylindolin-6-amine has not been reported. This type of study would typically employ molecular mechanics or higher-level quantum mechanical methods to identify stable conformers and the energy barriers between them. Understanding the conformational landscape is critical as it can significantly influence the molecule's reactivity and its interactions with other molecules. Furthermore, without these studies, the stereochemical factors that might govern its reactions remain unexplored from a computational standpoint.

Analysis of Charge Transfer Interactions and Non-Covalent Interactions

There is no specific research on the charge transfer interactions and non-covalent interactions of 1-Tosylindolin-6-amine. Such analyses, often performed using methods like NBO analysis or Quantum Theory of Atoms in Molecules (QTAIM), would provide insights into intramolecular and intermolecular forces. These interactions, including hydrogen bonding and van der Waals forces, are fundamental to understanding the compound's physical properties and its behavior in different chemical environments. The lack of this information precludes a detailed discussion of its supramolecular chemistry and binding capabilities.

Applications of 1 Tosylindolin 6 Amine in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of many biologically active molecules necessitates the use of enantiomerically pure starting materials and intermediates in their synthesis. Chiral building blocks, which possess one or more stereocenters, are fundamental to this endeavor, providing a strategic advantage in controlling the stereochemical outcome of a reaction sequence. While the indoline (B122111) core of 1-Tosylindolin-6-amine is not inherently chiral in its racemic form, the resolution of its enantiomers or its synthesis from chiral precursors would unlock its potential as a valuable chiral building block.

In principle, the distinct enantiomers of 1-Tosylindolin-6-amine could serve as scaffolds for the synthesis of a wide array of chiral ligands, catalysts, and biologically active compounds. The strategic placement of the amino group on the aromatic ring provides a handle for further functionalization, allowing for the introduction of chiral auxiliaries or the construction of new stereocenters with high diastereoselectivity. Although specific examples detailing the extensive use of enantiomerically pure 1-Tosylindolin-6-amine in asymmetric synthesis are not widely documented in publicly available literature, the foundational principles of asymmetric synthesis suggest its significant potential in this domain. The development of efficient methods for the enantioselective synthesis or resolution of this compound would undoubtedly pave the way for its broader application as a chiral building block.

Precursor for Complex Polycyclic and Heterocyclic Scaffolds

The structural framework of 1-Tosylindolin-6-amine provides a robust platform for the construction of more elaborate polycyclic and heterocyclic systems. The indoline nucleus itself is a privileged scaffold in medicinal chemistry, and the presence of the 6-amino group offers a convenient point for annulation reactions, leading to the formation of fused ring systems.

Synthesis of Indoloquinoline Alkaloid Scaffolds

Indoloquinoline alkaloids represent a class of natural products and synthetic analogues with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-HIV properties. The core structure of these alkaloids consists of an indole (B1671886) ring system fused to a quinoline (B57606) moiety. The strategic positioning of the amino group in 1-Tosylindolin-6-amine makes it a hypothetical precursor for the synthesis of certain indoloquinoline scaffolds. For instance, a Skraup-Doebner-von Miller reaction or related quinoline syntheses could potentially be employed, where the aniline-type functionality of 1-Tosylindolin-6-amine reacts with α,β-unsaturated aldehydes or ketones to construct the quinoline ring fused to the indoline core. Subsequent aromatization of the indoline ring would lead to the desired indoloquinoline skeleton. While direct synthetic routes from 1-Tosylindolin-6-amine to specific indoloquinoline alkaloids are not extensively reported, its structural features align with the retrosynthetic logic for accessing these complex heterocyclic systems.

Formation of Other Benzoannulated Nitrogen Heterocycles

Beyond indoloquinolines, the reactivity of the 6-amino group in 1-Tosylindolin-6-amine can be harnessed to construct a variety of other benzoannulated nitrogen heterocycles. These structures are of significant interest due to their prevalence in pharmaceuticals and functional materials. For example, condensation reactions with dicarbonyl compounds could lead to the formation of fused quinoxaline (B1680401) or phenazine (B1670421) derivatives. Furthermore, cyclization reactions involving the amino group and an appropriately functionalized ortho position (C-7) could provide access to carbazole (B46965) or other multi-ring systems. The tosyl protecting group on the indoline nitrogen can be strategically removed or modified to further diversify the resulting heterocyclic scaffolds. The development of novel annulation strategies starting from 1-Tosylindolin-6-amine remains an active area of interest for synthetic chemists seeking to expand the accessible chemical space of nitrogen-containing polycycles.

Design and Synthesis of Specialized Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The design of effective chemical probes often requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The 1-Tosylindolin-6-amine moiety, with its modifiable amino group and aromatic core, presents a promising starting point for the development of such probes.

For instance, the amino group can be acylated or alkylated with various reporter groups, such as fluorophores or biotin, to create probes for target identification and visualization. Moreover, the indoline scaffold can be elaborated through combinatorial chemistry approaches to generate libraries of compounds for screening against specific biological targets. The tosyl group, while serving as a protecting group, also influences the electronic properties and conformation of the molecule, which can be fine-tuned to achieve desired biological activity. Although the literature does not currently highlight specific, widely used chemical probes derived directly from 1-Tosylindolin-6-amine, its structural attributes make it a compelling candidate for future probe development efforts.

Development of Novel Synthetic Methodologies Leveraging the 1-Tosylindolin-6-amine Moiety

The unique reactivity of 1-Tosylindolin-6-amine can also be exploited to develop novel synthetic methodologies. The interplay between the electron-donating amino group and the electron-withdrawing tosyl group on the indoline ring system can lead to unique reactivity patterns that can be harnessed for new bond-forming reactions. For example, the nucleophilicity of the amino group can be modulated to achieve selective functionalization in the presence of other reactive sites.

Furthermore, the indoline core can participate in various transition-metal-catalyzed cross-coupling reactions, with the 6-amino group serving as a directing group or a point of diversification. Methodologies that leverage the specific electronic and steric properties of the 1-Tosylindolin-6-amine scaffold could lead to more efficient and selective syntheses of a range of target molecules. As synthetic chemists continue to explore the reactivity of functionalized heterocyclic systems, it is anticipated that 1-Tosylindolin-6-amine will find its place as a valuable tool in the development of innovative synthetic methods.

Q & A

Q. What are the common synthetic routes for 1-Tosylindolin-6-amine, and how do reaction conditions influence yield?

1-Tosylindolin-6-amine is typically synthesized via multi-step pathways involving indole derivatives. A standard approach includes tosylation of indolin-6-amine using toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of TsCl to the amine precursor significantly impact yield and purity. For example, excess TsCl may lead to over-tosylation, while insufficient base can result in incomplete reactions .

Q. What analytical techniques are recommended for characterizing 1-Tosylindolin-6-amine?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the tosyl group’s aromatic protons and indole backbone.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material).

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

Q. What safety precautions are critical when handling 1-Tosylindolin-6-amine in the lab?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to minimize inhalation of dust/aerosols.

- Storage: Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers.

- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers screen the bioactivity of 1-Tosylindolin-6-amine in preliminary assays?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For cell-based studies, employ cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for apoptosis) are essential to validate activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

- Byproduct analysis: Use LC-MS to identify impurities (e.g., di-tosylated derivatives).

- Catalyst screening: Test palladium-based catalysts (e.g., Pd/C) for coupling steps, optimizing solvent polarity (DMF vs. acetonitrile) and temperature.

- Kinetic studies: Monitor reaction progress via TLC or in-situ IR to pinpoint bottlenecks .

Q. How should contradictory bioactivity data across studies be resolved?

- Systematic review: Follow Cochrane guidelines (e.g., PRISMA) to aggregate data, assess study quality, and identify confounding variables (e.g., cell line heterogeneity).

- Experimental replication: Standardize protocols (e.g., ATP concentration in kinase assays) and validate findings across independent labs .

Q. What advanced techniques elucidate the mechanism of action of 1-Tosylindolin-6-amine?

- X-ray crystallography: Co-crystallize the compound with target proteins (e.g., tubulin) to determine binding modes.

- Molecular dynamics simulations: Analyze ligand-protein interactions (e.g., hydrogen bonding with sulfonamide groups).

- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .

Q. What methodologies assess the ecological toxicity of 1-Tosylindolin-6-amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。